Sinulabosterol
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Overview
Description
Sinulabosterol is a steroidal compound that belongs to the family of brassinosteroids. It was first isolated from the seeds of Sinularia leptoclados, a soft coral found in the South China Sea. This compound has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Sinulabosterol has been found to have a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Studies have also suggested that this compound may have neuroprotective effects and could be used in the treatment of Alzheimer's disease. Additionally, this compound has been shown to have potential applications in agriculture as a plant growth regulator.
Mechanism of Action
The mechanism of action of sinulabosterol is not fully understood. However, it is believed to act on the brassinosteroid signaling pathway, which is involved in regulating plant growth and development. This compound may also interact with other signaling pathways, such as the MAPK signaling pathway, which is involved in regulating cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, studies have suggested that this compound may have neuroprotective effects and could protect against oxidative stress-induced neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using sinulabosterol in lab experiments is that it is a natural compound, which may have fewer side effects than synthetic compounds. Additionally, this compound has been shown to have a wide range of potential applications in scientific research. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Future Directions
There are a number of potential future directions for research on sinulabosterol. One area of research could focus on the development of this compound-based therapies for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of research could focus on the potential applications of this compound in agriculture as a plant growth regulator. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
properties
CAS RN |
153698-90-9 |
---|---|
Molecular Formula |
C30H46O6 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(1S,3R,8S,9S,10R,11R,13S,14S,17R)-3-acetyloxy-1,11-dihydroxy-10-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid |
InChI |
InChI=1S/C30H46O6/c1-16(2)17(3)7-8-18(4)23-11-12-24-22-10-9-20-13-21(36-19(5)31)14-26(33)29(20,6)27(22)25(32)15-30(23,24)28(34)35/h9,16,18,21-27,32-33H,3,7-8,10-15H2,1-2,4-6H3,(H,34,35)/t18-,21-,22+,23-,24+,25-,26+,27-,29-,30+/m1/s1 |
InChI Key |
KXIOSDNSPNDLOE-MVCBVGLWSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC=C4[C@@]3([C@H](C[C@@H](C4)OC(=O)C)O)C)O)C(=O)O |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CC(C3C2CC=C4C3(C(CC(C4)OC(=O)C)O)C)O)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CC(C3C2CC=C4C3(C(CC(C4)OC(=O)C)O)C)O)C(=O)O |
synonyms |
24-methylene-1alpha,3beta,11alpha-trihydroxycholest-5-ene-18-oic acid-3-acetate sinulabosterol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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